Carbamazepine 10,11-Epoxide-d2 (Major)
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Overview
Description
Carbamazepine 10,11-Epoxide-d2 (Major) is a deuterated form of the active metabolite of carbamazepine, a widely used anticonvulsant and mood-stabilizing drug. This compound is primarily used in research to study the pharmacokinetics and metabolism of carbamazepine, as well as its interactions with other drugs .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Carbamazepine 10,11-Epoxide-d2 (Major) involves the deuteration of carbamazepine, followed by epoxidation. The deuteration process typically involves the exchange of hydrogen atoms with deuterium atoms using deuterated reagents. The epoxidation step is carried out using oxidizing agents such as m-chloroperbenzoic acid or hydrogen peroxide in the presence of a catalyst .
Industrial Production Methods
Industrial production of Carbamazepine 10,11-Epoxide-d2 (Major) follows similar synthetic routes but on a larger scale. The process involves the use of high-purity deuterated reagents and optimized reaction conditions to ensure high yield and purity of the final product. The production process is carefully monitored and controlled to meet regulatory standards .
Chemical Reactions Analysis
Types of Reactions
Carbamazepine 10,11-Epoxide-d2 (Major) undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to form dihydrodiol derivatives.
Reduction: Reduction reactions can convert the epoxide group to a diol.
Substitution: The epoxide group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include m-chloroperbenzoic acid and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products Formed
Dihydrodiol derivatives: Formed through oxidation.
Diol derivatives: Formed through reduction.
Substituted derivatives: Formed through nucleophilic substitution.
Scientific Research Applications
Carbamazepine 10,11-Epoxide-d2 (Major) is used extensively in scientific research, including:
Pharmacokinetic studies: To understand the metabolism and distribution of carbamazepine in the body.
Drug interaction studies: To investigate how carbamazepine interacts with other drugs.
Toxicology studies: To assess the potential toxic effects of carbamazepine and its metabolites.
Biological research: To study the effects of carbamazepine on various biological systems
Mechanism of Action
Carbamazepine 10,11-Epoxide-d2 (Major) exerts its effects by interacting with voltage-gated sodium channels in neurons. This interaction stabilizes the inactive state of the sodium channels, reducing neuronal excitability and preventing the spread of seizure activity. The compound also affects other molecular targets, including calcium channels and neurotransmitter receptors, contributing to its anticonvulsant and mood-stabilizing effects .
Comparison with Similar Compounds
Similar Compounds
Carbamazepine: The parent compound, used as an anticonvulsant and mood stabilizer.
Oxcarbazepine: A structurally related compound with similar anticonvulsant properties.
Eslicarbazepine acetate: A prodrug that is converted to eslicarbazepine, an active metabolite similar to carbamazepine.
Uniqueness
Carbamazepine 10,11-Epoxide-d2 (Major) is unique due to its deuterated form, which allows for more precise pharmacokinetic studies. The presence of deuterium atoms makes it easier to trace and quantify the compound in biological samples, providing valuable insights into the metabolism and interactions of carbamazepine .
Properties
IUPAC Name |
2,4-dideuterio-3-oxa-11-azatetracyclo[10.4.0.02,4.05,10]hexadeca-1(16),5,7,9,12,14-hexaene-11-carboxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12N2O2/c16-15(18)17-11-7-3-1-5-9(11)13-14(19-13)10-6-2-4-8-12(10)17/h1-8,13-14H,(H2,16,18)/i13D,14D |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZRWWEEVEIOGMMT-FLZZRPEZSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C3C(O3)C4=CC=CC=C4N2C(=O)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C12C3=CC=CC=C3N(C4=CC=CC=C4C1(O2)[2H])C(=O)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12N2O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.28 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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